

A Technical Guide to the Physicochemical Properties of 1-Isopropylpyrazole

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Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the core physicochemical properties, synthesis, and biological activity of **1-Isopropylpyrazole** (CAS No: 18952-87-9). The information is curated for professionals in chemical research and drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Core Physicochemical Properties

1-Isopropylpyrazole is a substituted pyrazole derivative recognized for its utility as a synthetic building block and its potential in medicinal chemistry.[1] Its physical and chemical characteristics are summarized below.

Table 1: General Physicochemical Data for **1-Isopropylpyrazole**



Property	Value	Source(s)	
CAS Number	18952-87-9	[1][2][3]	
Molecular Formula	C ₆ H ₁₀ N ₂ [1]		
Molecular Weight	110.16 g/mol [1][3]		
Appearance	Colorless to almost colorless clear liquid	lmost colorless [2]	
Boiling Point	143 - 148 °C	[1][2]	
Density	0.96 g/cm ³ [2]		
Refractive Index	1.4620 to 1.4660 (at 20°C)	[2]	

Table 2: Solubility and Partitioning Properties



Property	Value	Notes and Context	Source(s)
pKa (Predicted)	2.29 ± 0.10	This is a computationally predicted value for the conjugate acid. The experimental pKa of the parent pyrazole's conjugate acid is 2.49 at 25°C.	[2][4][5]
logP (Octanol/Water)	Not Experimentally Determined	While a specific value is unavailable, the isopropyl group is known to enhance lipophilicity compared to the parent pyrazole (logP = 0.33).	[5][6]
Water Solubility	Soluble (Qualitative)	The parent pyrazole is soluble in water. The 1-isopropyl derivative is described as having enhanced solubility, but quantitative data is not readily available.	[4][5][6]

Synthesis and Experimental Protocols

The following sections detail common experimental procedures for the synthesis of **1- Isopropylpyrazole** and the determination of its key physicochemical properties.

A prevalent method for synthesizing **1-Isopropylpyrazole** is the direct N-alkylation of pyrazole using an isopropyl halide in the presence of a base.[1][2]

A typical workflow for the synthesis of **1-Isopropylpyrazole**.

Detailed Protocol: Alkylation of Pyrazole with 2-Bromopropane



Materials:

- Pyrazole (1.0 eq)
- 2-Bromopropane (2.0 eq)[2]
- Sodium bicarbonate (NaHCO₃) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)[1][2]
- Anhydrous Dimethylformamide (DMF) or Acetonitrile
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of pyrazole in anhydrous DMF, add the base (e.g., NaH) portion-wise at 0°C under an inert atmosphere.
- Allow the mixture to stir for 30 minutes at room temperature.
- Add 2-bromopropane dropwise to the reaction mixture.
- The mixture is then heated (e.g., to 120°C) and stirred for several hours (4-90 hours, depending on the specific reagents and temperature) until the reaction is complete, as monitored by TLC.[1][2]
- After cooling to room temperature, the reaction is guenched by the slow addition of water.
- The aqueous layer is extracted multiple times with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

Purification:

The solvent is removed from the filtrate under reduced pressure.



 The resulting crude product is purified by distillation to yield 1-Isopropylpyrazole as a colorless liquid.[2]

As no experimental pKa value is published, the following potentiometric titration protocol can be used for its determination.[7]

- Principle: The pKa is determined by monitoring the pH of a solution of **1-Isopropylpyrazole** as a titrant (a strong acid like HCl) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.
- Equipment:
 - Calibrated pH meter with a combination glass electrode
 - Automatic burette or precision manual burette
 - Stir plate and stir bar
 - Constant temperature bath

Procedure:

- Prepare a solution of 1-Isopropylpyrazole of known concentration (e.g., 0.01 M) in a suitable solvent, typically a water-cosolvent mixture (e.g., 50% ethanol/water) to ensure solubility.[8]
- Calibrate the pH electrode system using standard buffers.
- Place the electrode and the burette tip into the analyte solution, ensuring they do not touch.
- Begin stirring and allow the initial pH reading to stabilize.
- Add the titrant (e.g., 0.1 M HCl) in small, precise increments.
- Record the pH value after each addition, allowing the reading to stabilize.
- Continue the titration well past the equivalence point (the point of fastest pH change).



 Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

The octanol-water partition coefficient (logP) can be determined efficiently using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10]

- Principle: The method is based on the linear correlation between the logarithm of the
 retention factor (log k) of a compound on a nonpolar stationary phase (like C18) and its
 known logP value. A calibration curve is generated using standards with known logP values,
 and the logP of the unknown compound is interpolated from its measured retention time.[11]
- Equipment:
 - HPLC system with a UV detector
 - C18 reverse-phase column
 - Autosampler
- Procedure:
 - Prepare Mobile Phase: Create a buffered aqueous mobile phase (e.g., phosphate buffer at pH 7.4) and an organic mobile phase (e.g., methanol or acetonitrile).[9]
 - Prepare Standards: Prepare solutions of at least five reference compounds with accurately known logP values that bracket the expected logP of 1-lsopropylpyrazole.
 - Prepare Sample: Prepare a dilute solution of 1-Isopropylpyrazole in the mobile phase.
 - Chromatography:
 - Equilibrate the C18 column with the mobile phase at a constant isocratic composition (e.g., 60:40 methanol:water).
 - Inject the standard solutions and the sample solution individually.



Record the retention time (t_R) for each compound and the column dead time (t_0), often measured by injecting a non-retained compound like uracil.

Calculation:

- Calculate the retention factor (k) for each compound using the formula: k = (t_R t_0) / t_0.
- Plot the known logP values of the standards (y-axis) against their calculated log k values (x-axis).
- Perform a linear regression to obtain a calibration curve.
- Using the log k value calculated for 1-Isopropylpyrazole, determine its logP from the calibration curve.

Biological Activity and Signaling Pathway

1-Isopropylpyrazole is not merely a synthetic intermediate; its derivatives are actively researched for various pharmacological activities, including anti-inflammatory and anti-cancer properties.[1]

The primary mechanism of action identified for **1-Isopropylpyrazole** is as a kinase inhibitor. Specifically, it has been shown to be a potent inhibitor of Akt1 kinase with an IC₅₀ value of 1.3 nM.[1] This inhibition leads to potent antiproliferative activity against several cancer cell lines.[1]

The Akt (also known as Protein Kinase B) pathway is a crucial intracellular signaling cascade that promotes cell survival, proliferation, and growth.[12][13] It is activated by growth factors and other extracellular signals.[14][15] By inhibiting Akt1, **1-Isopropylpyrazole** can disrupt these pro-survival signals, leading to apoptosis (programmed cell death) in cancer cells.[1]

Inhibition of the Akt1 signaling pathway by **1-Isopropylpyrazole**.

Conclusion

1-Isopropylpyrazole is a valuable compound for scientific research, characterized as a colorless liquid with a boiling point in the range of 143-148°C. While experimental data for properties such as pKa and logP are not widely published, established analytical protocols can



be readily applied for their determination. Its most significant documented biological role is as a potent inhibitor of Akt1 kinase, making it and its derivatives promising scaffolds for the development of therapeutics targeting pathways that are frequently dysregulated in cancer and other diseases. This guide provides the foundational data and methodologies necessary for its effective use in both synthetic and biological research settings.

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